molecular formula C16H25N3O2 B11792164 Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate

Cat. No.: B11792164
M. Wt: 291.39 g/mol
InChI Key: DHCLVLGLLYHXAO-UHFFFAOYSA-N
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Description

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate is a pyridine-based carbamate derivative featuring a piperidine moiety linked to the pyridine ring via a methylene bridge. The tert-butyl carbamate group serves as a protective group for amines, enabling selective functionalization during synthetic workflows. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to enhance pharmacokinetic properties or target-specific interactions .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-14-6-4-5-13(18-14)11-12-7-9-17-10-8-12/h4-6,12,17H,7-11H2,1-3H3,(H,18,19,20)

InChI Key

DHCLVLGLLYHXAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate typically involves the reaction of 6-(piperidin-4-ylmethyl)pyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine and pyridine rings play a crucial role in its binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing the active amine or alcohol, which then exerts its biological effects .

Comparison with Similar Compounds

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

  • Structure : Features a chloro substituent at position 6 and a pivalamido group at position 5 of the pyridine ring.
  • Molecular Weight : 341.83 g/mol (C₁₆H₂₄ClN₃O₃) .
  • Commercial Availability : Priced at $400–$4,800 depending on quantity .

tert-Butyl (6-methoxypyridin-2-yl)carbamate

  • Structure : Contains a methoxy group at position 4.
  • Key Differences : The methoxy group is electron-donating, altering the electronic environment of the pyridine ring compared to the piperidin-4-ylmethyl group in the target compound. This impacts reactivity in cross-coupling reactions .

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

  • Structure : Bromo and chloro substituents at positions 6 and 2, respectively.
  • Molecular Weight : 321.60 g/mol (C₁₁H₁₄BrClN₂O₂) .
  • Applications : Bromine serves as a versatile handle for Suzuki-Miyaura couplings, contrasting with the piperidine-linked methyl group in the target compound, which may prioritize steric interactions over further derivatization .

Piperidine Substitution Patterns

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

  • Structure : Piperidine ring substituted with an acetyl group at position 1.
  • Synthetic Pathway : Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride and triethylamine in dichloromethane .
  • Functional Role : The acetyl group modulates lipophilicity and metabolic stability compared to the unmodified piperidin-4-ylmethyl group in the target compound .

tert-Butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate

  • Structure : Incorporates a 4-methylpiperazine-substituted pyridine linked to a pyrimidine core.
  • Key Contrast : The piperazine moiety introduces basicity and hydrogen-bonding capacity, unlike the simpler piperidine group in the target compound .

tert-Butyl (6-aminopyridin-2-yl)methylcarbamate

  • Synthesis : Achieved via palladium-catalyzed coupling of tert-butyl (6-chloropyridin-2-yl)methylcarbamate with an amine source .
  • Comparison : The target compound’s piperidin-4-ylmethyl group likely requires analogous coupling or alkylation steps, but steric hindrance from the piperidine ring may necessitate optimized reaction conditions .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

  • Purification : Crude product used directly in subsequent steps without chromatography, highlighting efficiency for industrial-scale synthesis .

Functional and Commercial Implications

Pharmacological Potential

  • Piperidine vs.
  • Steric Effects : The piperidin-4-ylmethyl group in the target compound may hinder interactions with flat binding pockets compared to planar substituents like methoxy or halogen groups .

Commercial Accessibility

  • Price Trends : Halogenated derivatives (e.g., chloro, bromo) are commercially available at premium prices ($400–$4,800 per gram), suggesting that the target compound’s synthesis cost may align with these benchmarks if scaled .

Biological Activity

Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 723429

The compound features a tert-butyl group, a piperidine moiety, and a pyridine ring, which contribute to its unique biological profile.

This compound exhibits various biological activities attributed to its structural components. Research indicates that the piperidine and pyridine rings may interact with specific receptors or enzymes, influencing cellular pathways.

Pharmacological Studies

  • Inhibition of IL-1β Release :
    • In vitro studies have shown that derivatives of compounds similar to this compound can inhibit the release of IL-1β in LPS/ATP-stimulated human macrophages. This suggests potential anti-inflammatory properties .
  • Anti-pyroptotic Activity :
    • Compounds related to this structure have demonstrated the ability to prevent pyroptosis—a form of programmed cell death—indicating potential therapeutic applications in inflammatory diseases .

Study 1: Anti-inflammatory Properties

A study focusing on piperidine derivatives highlighted their ability to modulate immune responses by inhibiting pro-inflammatory cytokines. The results showed that certain derivatives could reduce IL-1β levels significantly, with some compounds achieving up to 35% inhibition at optimal concentrations .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer’s disease .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeInhibition (%) at 10 µMReference
This compoundIL-1β Release InhibitionUp to 35%
Piperidine Derivative AAnti-pyroptotic39.2%
Piperidine Derivative BNeuroprotectionSignificant

Table 2: Synthesis Pathways

StepReagentsConditions
1Piperidine + Pyridine derivativeReflux in solvent
2Tert-butyl chloroformateRoom temperature
3Purification via chromatographyColumn chromatography

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